![molecular formula C26H40O5 B589081 (1S,3R,7S,8S,8aR)-8-{2-[(2R,4S)-4-Methoxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate CAS No. 864357-88-0](/img/structure/B589081.png)

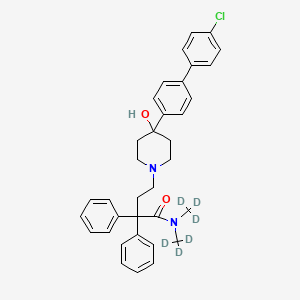

(1S,3R,7S,8S,8aR)-8-{2-[(2R,4S)-4-Methoxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(1S,3R,7S,8S,8aR)-8-{2-[(2R,4S)-4-Methoxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate” is a derivative of Simvastatin . Simvastatin is a lipid-lowering medication that is used to treat high cholesterol and reduce the risk of cardiovascular disease .

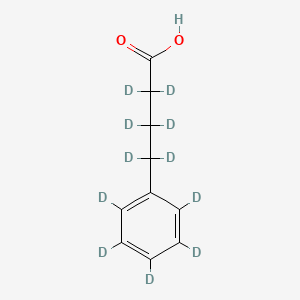

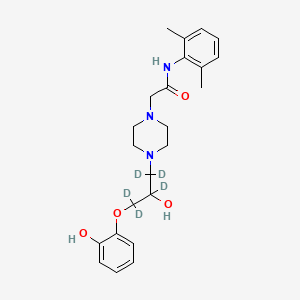

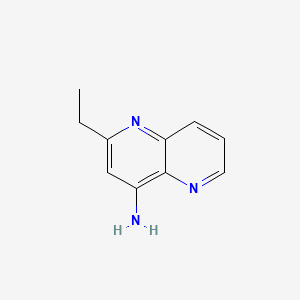

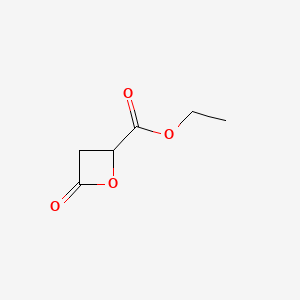

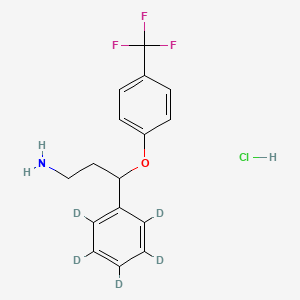

Molecular Structure Analysis

The molecular structure of this compound is closely related to that of Simvastatin . It has a complex structure with multiple chiral centers, which suggests that its synthesis would require careful control of stereochemistry .

Aplicaciones Científicas De Investigación

Nanoparticle Synthesis and Drug Delivery

Research has demonstrated the utility of certain aluminium compounds, like pseudoboehmite, in the controlled release of drugs. This compound, with its nanometric particles, has been synthesized with high purity and used in various pharmaceutical applications. One example includes the drug simvastatin, whose IUPAC name matches closely with the compound . Simvastatin, when incorporated into pseudoboehmite, can offer improved gastrointestinal absorption and gradual drug action, enhancing efficacy while reducing dosage and toxicity (Vicente et al., 2022).

Chemical Synthesis and Molecular Structure

The compound has been involved in various chemical synthesis processes. For example, studies have explored its role in the synthesis of pseudoboehmite nanoparticles, which have applications in simvastatin drug delivery. This research highlights the importance of such compounds in developing new therapeutic systems and emphasizes the potential of pseudoboehmite as a drug carrier (Vicente et al., 2022).

Drug Development and Pharmacological Activity

The compound's structure has been instrumental in drug development and understanding pharmacological activities. For instance, its structure has been evaluated as part of a drug delivery system to understand the influence of physicochemical properties of molecules in interaction with pseudoboehmite. This type of research is crucial for the development of more effective pharmaceuticals (Vicente et al., 2022).

Mecanismo De Acción

Target of Action

Simvastatin 4’-Methyl Ether, like other statins, primarily targets the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .

Mode of Action

Simvastatin 4’-Methyl Ether acts by competitively inhibiting HMG-CoA reductase . This inhibition prevents the conversion of HMG-CoA to mevalonic acid, a critical step in the biosynthesis of cholesterol . The inhibition of this pathway leads to a decrease in the endogenous production of cholesterol .

Biochemical Pathways

The inhibition of HMG-CoA reductase by Simvastatin 4’-Methyl Ether affects the mevalonate pathway, which is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . This results in a decrease in the levels of these lipids .

Pharmacokinetics

Simvastatin, from which Simvastatin 4’-Methyl Ether is derived, is well absorbed from the gastrointestinal tract. Due to an extensive first-pass effect, only a small percentage reaches the general circulation intact . Simvastatin is metabolized by CYP3A4 isoenzymes, which can lead to significant interactions with other drugs metabolized by the same enzymes .

Result of Action

The primary result of Simvastatin 4’-Methyl Ether’s action is a reduction in the levels of LDL cholesterol, sometimes referred to as "bad cholesterol" . This reduction in LDL levels has been shown to significantly reduce the risk of cardiovascular disease and all-cause mortality .

Action Environment

The action of Simvastatin 4’-Methyl Ether can be influenced by various environmental factors. For instance, the presence of other drugs that are metabolized by the same CYP3A4 isoenzymes can affect the metabolism and efficacy of Simvastatin 4’-Methyl Ether . Additionally, factors such as diet, lifestyle, and individual genetic variations can also influence the drug’s action and efficacy .

Propiedades

IUPAC Name |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4S)-4-methoxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O5/c1-7-26(4,5)25(28)31-22-13-16(2)12-18-9-8-17(3)21(24(18)22)11-10-19-14-20(29-6)15-23(27)30-19/h8-9,12,16-17,19-22,24H,7,10-11,13-15H2,1-6H3/t16-,17-,19+,20-,21-,22-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSYISKGDWQZSZ-JJOHYTSISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@@H](CC(=O)O3)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858393 |

Source

|

| Record name | (1S,3R,7S,8S,8aR)-8-{2-[(2R,4S)-4-Methoxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864357-88-0 |

Source

|

| Record name | (1S,3R,7S,8S,8aR)-8-{2-[(2R,4S)-4-Methoxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Thia-2,3-diazaspiro[4.5]decane](/img/structure/B589019.png)